N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Catalog No.
S13057387
CAS No.
627521-00-0
M.F
C30H32N2
M. Wt
420.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-dia...

CAS Number

627521-00-0

Product Name

N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

IUPAC Name

N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Molecular Formula

C30H32N2

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)21-22-31-23-24-32-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2

InChI Key

VFMNTNJRQMLMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structural features, including two amine groups connected by an ethane backbone. The compound contains a benzhydryl group and a 3,3-diphenylpropyl substituent, which contribute to its distinct chemical properties. Its molecular formula is C26H30N2C_{26}H_{30}N_{2}, and it has a molecular weight of approximately 398.54 g/mol. This compound falls under the category of diamines, which are known for their diverse applications in pharmaceuticals and material science.

The chemical reactivity of N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is primarily influenced by the presence of the amine functional groups. Key reactions include:

  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Alkylation: The amines can undergo alkylation reactions with alkyl halides, leading to substituted derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or related structures.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties.

  • Antimicrobial Properties: Compounds with benzhydryl moieties have been studied for their antibacterial and antifungal activities.
  • Antitumor Activity: Some diamines have shown promise in cancer research due to their ability to interact with cellular mechanisms involved in tumor growth.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves the following steps:

  • Preparation of Benzhydryl Chloride: Benzhydrol can be converted to benzhydryl chloride using thionyl chloride.
  • Formation of the Ethane Backbone: Ethane-1,2-diamine serves as the backbone where one amine is substituted by the benzhydryl group.
  • Substitution Reaction: The benzhydryl chloride reacts with 3,3-diphenylpropylamine under suitable conditions (e.g., in a solvent like dichloromethane) to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Material Science: Its unique properties could be explored for developing new materials or polymers that require specific mechanical or thermal characteristics.

Interaction studies involving N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine focus on understanding how it interacts with biological targets. Techniques such as molecular docking and quantitative structure-activity relationship studies (QSAR) can provide insights into its binding affinity and mechanism of action against specific enzymes or receptors.

For instance, similar compounds have been evaluated for their inhibitory effects on enzymes like tyrosinase and other targets relevant to cancer therapy. These studies help identify structural features critical for biological activity.

N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine shares similarities with several other compounds due to its structural components. Here are some comparable compounds:

Compound NameCAS NumberNotable Features
N'-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine627523-32-4Similar structure but with a benzyl group instead
N,N'-dibenzhydrylethane-1,2-diamine1894361Contains two benzhydryl groups
N'-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine627523-68-6Variation with a phenyl substitution

Uniqueness

The uniqueness of N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific combination of substituents that may confer distinct biological properties compared to other similar compounds. The presence of both benzhydryl and diphenylpropyl groups potentially enhances its lipophilicity and ability to penetrate biological membranes.

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

420.256549029 g/mol

Monoisotopic Mass

420.256549029 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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